molecular formula C7H10N2O B112725 2-Amino-4-ethoxypyridine CAS No. 52311-20-3

2-Amino-4-ethoxypyridine

Cat. No. B112725
CAS RN: 52311-20-3
M. Wt: 138.17 g/mol
InChI Key: SCZJIUALOQFDEW-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxypyridine is a compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 2-Amino-4-ethoxypyridine is 1S/C7H10N2O/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-4-ethoxypyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Chemical and Pharmacological Data

2-Amino-4-ethoxypyridine has been synthesized and studied for its chemical properties. Bijlsma and Hertog (2010) explored the antipyretic effects of monoacetyl compounds of isomeric amino-ethoxypyridines, including 2-amino-4-ethoxypyridine, comparing them to phenacetin. Some isomers showed competitive effects with the benzene derivative. Additionally, 3-Amino-4-ethoxypyridine demonstrated an anaesthetic effect comparable to procaine, though with a bitter taste (Bijlsma & Hertog, 2010).

Synthesis and Antimicrobial Activity

El-Salam and Mohamed (2005) utilized 2-Amino-4-ethoxycarbonylpyridine in the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives to evaluate their antimicrobial activity. A noticeable inhibition of B. subtilis was observed, indicating potential antimicrobial applications (El-Salam & Mohamed, 2005).

Efficient Synthesis Methods

Wang et al. (2013) developed an efficient method for synthesizing 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives. This method features excellent yields and mild reaction conditions, using ethanol and NaOH without classic reagents like amines and 1,3-dicarbonyl compounds (Wang et al., 2013).

Reactivity and Transformations

Pieterse and Hertog (2010) investigated the reactivity of bromine atoms in brominated pyridines, including the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. This study provides insight into the reactivity and potential transformations of related compounds (Pieterse & Hertog, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-ethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZJIUALOQFDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355857
Record name 2-Amino-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-ethoxypyridine

CAS RN

52311-20-3
Record name 2-Amino-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxypyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1962 - Wiley Online Library
… The amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia yielding 2-amino-4-ethoxypyridine as chief product has been reinvestigated. It is shown that 2-…
Number of citations: 35 onlinelibrary.wiley.com
GR Lappin - Journal of the American Chemical Society, 1948 - ACS Publications
The work of Seide3 and of Mangini and Colonna4 has shown that two modes ofcyclization exist for N-2-pyridyl benzoylacetamides. The amide derived from 2-aminopyridine gave 4-…
Number of citations: 124 pubs.acs.org
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1961 - Wiley Online Library
… 2-Amino-4-ethoxypyridine (XI) was formed in a yield of 50-55%. … separation of 4-amino-2-ethoxypyridine and 2-amino-4-ethoxypyridine is not effectivc. It cannot be expected, however, …
Number of citations: 68 onlinelibrary.wiley.com
R Adams, IJ Pachter - Journal of the American Chemical Society, 1952 - ACS Publications
… For example, 2amino-4-ethoxypyridine reacted with ethoxymethylenemalonic ester to form a compound to which Lappin assigned formula VI and which cyclized in boiling diphenyl …
Number of citations: 90 pubs.acs.org
RJ Martens, HJ Den Hertog - Tetrahedron Letters, 1962 - Elsevier
THERE is evidence for 3, 4-pyridyne(I) occurring as an intermediate in several reactions, ie the reaction of 3-bromopyridine with sodium amide in liquid ammonia in the presence of …
Number of citations: 34 www.sciencedirect.com
HC van Der Plas, T Hijwegen… - Recueil des Travaux …, 1965 - Wiley Online Library
… (I) and 2-bromo-6ethoxypyridine (II), isomers which showed remarkable rearrangements when treated with potassium amide, ie the conversion of I into 2-amino4-ethoxypyridine via 4-…
Number of citations: 7 onlinelibrary.wiley.com
CR Kolder, HJ den Hertog - Recueil des Travaux Chimiques …, 1960 - Wiley Online Library
… 0.75 g of 2-amino-4-ethoxypyridine 6 in 7 ml of 30% aqueous sulphuric acid was diazotised at 0" by adding a solution of 0.4 g of sodium nitrite in 5 ml of water with stirring. After heating …
Number of citations: 16 onlinelibrary.wiley.com
HJ Den Hertog, MJ Pieterse… - Recueil des Travaux …, 1963 - Wiley Online Library
… If we assume that such a reaction takes place, the formation of 2-amino-4-ethoxypyridine … of the 5-bromo derivative of 2-amino-4-ethoxypyridine might proceed via a previous bromine …
Number of citations: 35 onlinelibrary.wiley.com
HJ Den Hertog, HC Van Der Plas - Advances in Heterocyclic Chemistry, 1965 - Elsevier
… It is not impossible that the amination of 2-bromo-4ethoxypyridine (70) to give 2-amino-4-ethoxypyridine (59) occurs at least partially via 4-ethoxy-2,3-pyridyne (71), with the amide ion …
Number of citations: 53 www.sciencedirect.com
RJ Martens, HJ den Hertog - Recueil des Travaux Chimiques …, 1964 - Wiley Online Library
… ion attacks the 2-position, 2-amino-4-ethoxypyridine (XVII) being the reaction product. This … -4ethoxypyridine resulting in the formation of 2-amino-4-ethoxypyridine in a yield of 95 % l4 …
Number of citations: 33 onlinelibrary.wiley.com

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